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Compound of Interest

Compound Name: Methyl 4-methylpentanoate

Cat. No.: B153156

An In-depth Examination of a Key Volatile Compound in Food Aroma, Analysis, and Perception

Methyl 4-methylpentanoate, also known as methyl isocaproate or methyl isohexanoate, is a
naturally occurring branched-chain fatty acid methyl ester that plays a significant role in the
characteristic aroma of various food products. Its distinct fruity and sweet aromatic profile
makes it a crucial component in the flavor chemistry of fruits and fermented beverages. This
technical guide provides a comprehensive overview of methyl 4-methylpentanoate, detailing
its physicochemical properties, natural occurrence, sensory perception, and the analytical
methodologies used for its detection and quantification. This document is intended for
researchers, scientists, and professionals in the fields of food science, analytical chemistry, and
sensory science.

Physicochemical Properties

Methyl 4-methylpentanoate is a colorless liquid with a characteristic sweet and fruity odor.[1]
[2] Its branched structure influences its volatility and sensory characteristics.[1] A summary of
its key physicochemical properties is presented in Table 1.
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Property Value Source(s)

IUPAC Name methyl 4-methylpentanoate [2][3]
Methyl isocaproate, Methyl

Synonyms isohexanoate, Methyl 4- [1][3]
methylvalerate

CAS Number 2412-80-8 [11[3]

Molecular Formula C7H1402 [11[3]

Molecular Weight 130.18 g/mol [1][2]

Appearance Colorless liquid [2]
Odor Fruity, sweet, pineapple-like [1][2]13]
Boiling Point 139.0 - 140.0 °C at 760 mmHg  [2]
Density 0.885 - 0.892 g/cm3 [1112]
Flash Point 334°C [3]
Solubility S.olublcle in.alcohol a.nd most 2]
fixed oils; insoluble in water
XLogP3 2.1 [1]

Natural Occurrence and Formation in Foods

Methyl 4-methylpentanoate is a natural volatile constituent of a variety of fruits and plants,

contributing significantly to their aroma profiles. It has been identified in strawberries and is

known to be produced by some plants, such as the longflower tobacco (Nicotiana longiflora).

Occurrence in Plant-Based Foods

This ester is a notable component of the complex mixture of volatile organic compounds

(VOCs) that constitute the aroma of many fruits. Research has identified its presence in

strawberries, where its concentration can vary depending on the cultivar.
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Relative Content

Food Item Compound Source(s)
(%)

Strawberry (Fragaria Methyl 4- 0.017 £ 0.012 to 0.024

X ananassa) methylpentanoate +0.024

Relative content is expressed as a percentage of the total integrated peak area of the identified

volatile compounds.

Biochemical Formation Pathway

The biosynthesis of methyl 4-methylpentanoate and other branched-chain esters in fruits is
intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine.
The formation is a multi-step process primarily involving the conversion of a BCAA to its
corresponding a-keto acid, which is then metabolized to an acyl-CoA. The final and crucial step
is the esterification of this acyl-CoA with an alcohol, a reaction catalyzed by the enzyme alcohol
acyltransferase (AAT). AATs are a diverse group of enzymes known for their broad substrate
specificity, enabling the production of a wide array of esters from various acyl-CoAs and
alcohols, which contributes to the complexity of fruit aromas.

The general pathway for the formation of a branched-chain methyl ester like methyl 4-
methylpentanoate from its precursor amino acid, leucine, is illustrated below.
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Biochemical pathway for the formation of methyl 4-methylpentanoate.

Sensory Perception and Role in Food Flavor

The aroma of methyl 4-methylpentanoate is predominantly described as fruity, sweet, with
notes of pineapple and banana. These characteristics make it a positive contributor to the
overall flavor profile of many food products.

Odor Profile

The organoleptic properties of methyl 4-methylpentanoate are as follows:
e Odor Type: Fruity

o Descriptors: Sweet, pineapple, banana, apple, with some reports noting cheesy or waxy
nuances.

Sensory Threshold
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The odor detection threshold is a critical parameter for understanding the impact of a volatile
compound on food aroma. It is the lowest concentration of a substance that can be detected by
the human sense of smell. As of this review, a specific, experimentally determined odor
threshold for methyl 4-methylpentanoate in either air or water has not been prominently
reported in the available scientific literature. However, to provide context, the odor thresholds of
structurally similar esters are presented in Table 3. These values suggest that methyl esters of
short to medium-chain carboxylic acids are generally potent odorants with low detection

thresholds.

Odor Threshold in Water oo
Compound Odor Description

(ppb)
Ethyl Butyrate 0.4 Fruity, pineapple, tutti-frutti
Ethyl Hexanoate 0.5 Fruity, apple, pineapple, green
Methyl Butyrate 20 Fruity, apple, pineapple
Methyl Hexanoate 3.2 Fruity, pineapple, wine-like

Note: These values are for comparative purposes only and are not the threshold for methyl 4-
methylpentanoate.

Olfactory Signaling Pathway

The perception of odors, including that of methyl 4-methylpentanoate, is initiated by the
interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory
sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors
(GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational
change in the receptor, which in turn activates an associated G-protein (Ga-olf). This initiates a
signaling cascade that leads to the generation of an electrical signal, which is then transmitted
to the brain for processing and perception of the specific smell.

cccccc
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Generalized olfactory signaling pathway for odorant perception.

Analytical Methodologies

The analysis of volatile compounds like methyl 4-methylpentanoate in complex food matrices
requires sensitive and selective analytical techniques. The most common and effective method
iIs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-
Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis of
Methyl 4-Methylpentanoate in a Fruit Matrix

This protocol provides a general framework for the extraction and analysis of methyl 4-
methylpentanoate from a fruit sample, such as strawberry or pineapple.

Objective: To identify and quantify methyl 4-methylpentanoate in a fruit sample.
Materials:

 Fruit sample (e.qg., fresh strawberries)

e Sodium chloride (NaCl), analytical grade

¢ Internal standard (e.g., methyl heptanoate or a deuterated analog), for quantification
e 20 mL headspace vials with PTFE/silicone septa

o SPME fiber assembly (e.g., 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

o Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
e Sample Preparation:

1. Homogenize a representative portion of the fresh fruit sample (e.g., 5 g) to a puree.
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2. Transfer the homogenized sample into a 20 mL headspace vial.

3. Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the
matrix and enhance the release of volatile compounds into the headspace.

4. If quantitative analysis is required, add a known concentration of the internal standard
solution to the sample.

5. Immediately seal the vial with a crimp-top cap.

¢ HS-SPME Extraction:

1. Place the sealed vial in a heating block or water bath and allow it to equilibrate at a
controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.

2. Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.qg.,
30 minutes) while maintaining the temperature and agitation.

e GC-MS Analysis:

1. After extraction, retract the fiber and immediately insert it into the hot inlet of the GC for
thermal desorption of the analytes (e.g., at 250°C for 5 minutes in splitless mode).

2. Separate the volatile compounds on a suitable capillary column (e.g., HP-5MS, 30 m x
0.25 mm x 0.25 pm).

3. Use a temperature program optimized for the separation of esters, for example:
» [nitial temperature: 40°C, hold for 2 minutes.
= Ramp 1: Increase to 150°C at a rate of 5°C/minute.
» Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

4. The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) and
scans a mass range of m/z 35-350.

o Data Analysis:
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1. Identify methyl 4-methylpentanoate by comparing its retention time and mass spectrum
with that of an authentic standard or by matching the mass spectrum to a library (e.g.,
NIST).

2. For quantification, calculate the concentration based on the peak area ratio of the analyte
to the internal standard and by using a calibration curve prepared with standard solutions.

Experimental Workflow Diagram
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General workflow for HS-SPME-GC-MS analysis of volatile compounds.
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Conclusion

Methyl 4-methylpentanoate is a volatile ester of considerable importance in food science due
to its contribution to the desirable fruity and sweet aromas of many foods. Its formation via the
metabolism of branched-chain amino acids and subsequent esterification by alcohol
acyltransferases highlights a key biochemical pathway in the development of fruit flavor. The
standard analytical approach for its characterization, HS-SPME-GC-MS, provides the
necessary sensitivity and specificity for its detection in complex food matrices. While further
research is needed to establish its precise sensory thresholds and to quantify its concentration
in a wider variety of foods, the existing body of knowledge confirms its role as a significant
aroma compound. This guide provides a foundational resource for professionals engaged in
the study of food flavor and the development of food products with enhanced sensory
attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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